molecular formula C23H23ClN2O3S B5978112 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide

Cat. No. B5978112
M. Wt: 443.0 g/mol
InChI Key: IDRSDQHZUPNBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as CBM-588, and it is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The inhibition of this interaction has been shown to have anti-cancer effects, making CBM-588 a promising compound for cancer treatment.

Mechanism of Action

The mechanism of action of CBM-588 involves the inhibition of the protein-protein interaction between c-Myc and Max. This interaction is critical for the transcriptional activity of c-Myc, which is a key regulator of cell growth and proliferation. By inhibiting this interaction, CBM-588 can reduce the expression of c-Myc target genes, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
CBM-588 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, CBM-588 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

CBM-588 has several advantages for lab experiments. It is a potent and selective inhibitor of the c-Myc/Max interaction, making it a valuable tool for studying the role of c-Myc in cancer. Additionally, CBM-588 has been shown to have low toxicity in normal cells, making it a promising compound for cancer treatment.
One limitation of CBM-588 is that it is a synthetic compound, which can be challenging to produce in large quantities for clinical use. Additionally, the anti-cancer effects of CBM-588 have only been studied in vitro and in animal models, and further research is needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for research on CBM-588. One area of interest is the development of analogs of CBM-588 with improved pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of CBM-588 with other anti-cancer agents. Additionally, further research is needed to determine the efficacy and safety of CBM-588 in clinical trials.

Synthesis Methods

The synthesis of CBM-588 involves several steps, starting with the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-chlorobenzylamine to form the corresponding amide. The amide is then reacted with methylsulfonyl chloride to form the final product, CBM-588.

Scientific Research Applications

CBM-588 has been extensively studied in scientific research for its potential anti-cancer effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, CBM-588 has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.

properties

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-16-4-5-17(2)22(14-16)25-23(27)19-8-12-21(13-9-19)26(30(3,28)29)15-18-6-10-20(24)11-7-18/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRSDQHZUPNBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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